Cas no 96612-91-8 (4-Benzyloxy-DL-phenylalanine)

4-Benzyloxy-DL-phenylalanine 化学的及び物理的性質
名前と識別子
-
- DL-Tyrosine, O-(phenylmethyl)-
- 2-amino-3-[4-(benzyloxy)phenyl]propanoic acid
- LS-14488
- O-benzyl d-tyr
- AKOS016050303
- WDA61291
- 96612-91-8
- 61LQ6V9MO2
- 4-Benzyloxy-DL-phenylalanine
- DB-054838
- SCHEMBL515522
- SY046995
- UNII-61LQ6V9MO2
- O-benzyltyrosine
- STK503804
- EN300-717761
- G80502
- 2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
- O-Benzyl-dl-tyrosine
- NSC163630
- O-(Phenylmethyl)-DL-tyrosine
- (S)-beta-(p-Benzyloxyphenyl)alanine
- (S)-2-AMINO-3-(4'-BENZYLOXYPHENYL)PROPANOIC ACID
- 2-Amino-3-(4-benzyloxyphenyl)propanoic acid
- AKOS000188293
-
- MDL: MFCD00063072
- インチ: InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
- InChIKey: KAFHLONDOVSENM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 271.12084340g/mol
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 456.1±40.0 °C(Predicted)
4-Benzyloxy-DL-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B288513-50mg |
4-Benzyloxy-DL-phenylalanine |
96612-91-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-25g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 25g |
11264.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
3217CNY | 2021-05-07 | ||
Enamine | EN300-717761-0.5g |
2-amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 0.5g |
$149.0 | 2023-05-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-25g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 25g |
11264CNY | 2021-05-07 | ||
A2B Chem LLC | AY10868-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
$283.00 | 2024-07-18 | ||
1PlusChem | 1P01FOUS-1g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 97% | 1g |
$92.00 | 2024-04-19 | |
TRC | B288513-100mg |
4-Benzyloxy-DL-phenylalanine |
96612-91-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-717761-0.25g |
2-amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 0.25g |
$143.0 | 2023-05-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037629-5g |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid |
96612-91-8 | 5g |
3217.0CNY | 2021-07-10 |
4-Benzyloxy-DL-phenylalanine 関連文献
-
1. Trimethylsilyl iodide as a peptide deblocking agentRichard S. Lott,Virander S. Chauhan,Charles H. Stammer J. Chem. Soc. Chem. Commun. 1979 495
-
2. Efficient removal of N-benzyloxycarbonyl group by a ‘push–pull’ mechanism using thioanisole–trifluoroacetic acid, exemplified by a synthesis of Met-enkephalinYoshiaki Kiso,Kazuko Ukawa,Tadashi Akita J. Chem. Soc. Chem. Commun. 1980 101
-
Gerald Dr?ger,Csilla Kiss,Ulrich Kunz,Andreas Kirschning Org. Biomol. Chem. 2007 5 3657
4-Benzyloxy-DL-phenylalanineに関する追加情報
DL-Tyrosine, O-(phenylmethyl)- (CAS No. 96612-91-8): A Comprehensive Overview in Modern Research and Applications
The compound DL-Tyrosine, O-(phenylmethyl)-, identified by its CAS number 96612-91-8, represents a significant advancement in the field of biochemical research and pharmaceutical development. This derivative of tyrosine, featuring an O-(phenylmethyl) group, has garnered considerable attention due to its unique structural properties and multifaceted applications. The integration of this compound into various scientific and medical contexts underscores its potential in addressing complex biological challenges.
In recent years, the study of amino acid derivatives has seen remarkable progress, with DL-Tyrosine, O-(phenylmethyl)- emerging as a key player in exploring novel therapeutic pathways. The phenylmethyl (benzyl) moiety attached to the tyrosine backbone introduces enhanced reactivity and binding capabilities, making it a valuable tool in synthetic chemistry and drug design. This modification allows for the development of more sophisticated molecules capable of interacting with biological targets at a higher specificity and efficacy.
One of the most compelling aspects of DL-Tyrosine, O-(phenylmethyl)- is its role in the synthesis of enzyme inhibitors and activators. Tyrosine kinase inhibitors, for instance, are critical in treating various cancers by targeting abnormal cell growth signaling pathways. The benzyl group in this compound enhances its solubility and stability, improving its pharmacokinetic properties. This has led to increased interest in using derivatives like DL-Tyrosine, O-(phenylmethyl)- as lead compounds for developing new antitumor agents.
The application of DL-Tyrosine, O-(phenylmethyl)- extends beyond oncology into neuropharmacology. Recent studies have highlighted its potential in modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways. These pathways are implicated in mood regulation, cognitive function, and stress response. By serving as a precursor for neurotransmitter analogs, this compound offers a promising avenue for treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
In addition to its therapeutic applications, DL-Tyrosine, O-(phenylmethyl)- plays a crucial role in industrial biotechnology. Its use as an intermediate in the production of polymers and specialty chemicals underscores its versatility. The benzyl group facilitates cross-linking reactions, enhancing the durability and functionality of materials used in coatings, adhesives, and biodegradable plastics. This dual utility as both a pharmaceutical intermediate and an industrial chemical highlights the compound's broad impact on multiple sectors.
The synthesis of DL-Tyrosine, O-(phenylmethyl)- involves sophisticated organic reactions that require precise control over reaction conditions. Advanced catalytic methods have been developed to optimize yield and purity while minimizing environmental impact. These innovations align with global efforts to promote green chemistry principles, ensuring that the production of such compounds is sustainable and scalable.
Ongoing research continues to uncover new applications for DL-Tyrosine, O-(phenylmethyl)-, particularly in personalized medicine. Its ability to be modified further allows for the creation of bespoke therapeutic agents tailored to individual patient needs. This approach holds promise for enhancing treatment outcomes by addressing genetic variations that influence drug metabolism and efficacy.
The regulatory landscape for compounds like DL-Tyrosine, O-(phenylmethyl)- is continually evolving to keep pace with scientific advancements. Regulatory bodies are increasingly recognizing the importance of amino acid derivatives in drug development and are streamlining approval processes for innovative therapies derived from these compounds. This proactive stance fosters an environment conducive to research and commercialization.
Economic considerations also play a significant role in the adoption of DL-Tyrosine, O-(phenylmethyl)-. As production techniques mature and scale up, costs associated with synthesis are expected to decline, making it more accessible for widespread use. This economic viability is crucial for ensuring that advanced therapies based on this compound can reach patients who need them most.
The future prospects for DL-Tyrosine, O-(phenylmethyl)- are bright, with ongoing research poised to unlock even greater potential. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible benefits for society. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can harness the full potential of this remarkable compound.
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